Spiro[1,2,3-trihydroquinazoline-2,3'-indoline]-4,12-dione
Description
Spiro[1,2,3-trihydroquinazoline-2,3'-indoline]-4,12-dione is a spirocyclic compound featuring fused quinazoline and indoline moieties. Its synthesis involves ultrasound-promoted, one-pot multicomponent reactions, enabling efficient assembly of the spiro framework under mild conditions . The compound exhibits a twisted conformation due to steric interactions between the quinazoline and indoline rings, which may influence its biological activity.
Properties
IUPAC Name |
spiro[1,3-dihydroquinazoline-2,3'-1H-indole]-2',4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O2/c19-13-9-5-1-3-7-11(9)17-15(18-13)10-6-2-4-8-12(10)16-14(15)20/h1-8,17H,(H,16,20)(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMSQIJFIMYFICP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NC3(N2)C4=CC=CC=C4NC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of spiro[1,2,3-trihydroquinazoline-2,3’-indoline]-4,12-dione typically involves multicomponent reactions and cyclocondensation processes. One common method is the three-component reaction involving isatins, amino compounds, and 1,3-dicarbonyl compounds in aqueous media . This method is advantageous due to its mild reaction conditions, high yields, and operational simplicity.
Industrial Production Methods
Industrial production of spirocyclic compounds like spiro[1,2,3-trihydroquinazoline-2,3’-indoline]-4,12-dione often employs green chemistry principles. Catalyst-free methodologies and the use of environmentally benign solvents such as ethyl lactate are preferred . These methods not only enhance the efficiency of the synthesis but also reduce the environmental impact.
Chemical Reactions Analysis
Three-Component Reactions
A common approach involves three-component reactions combining oxindole derivatives, carbonyl compounds, and amines. For example, base-promoted annulation reactions of dimedone adducts of 3-methyleneoxindoles with isatin and ammonium acetate yield dispiroindoline derivatives . These reactions typically proceed under mild conditions (room temperature) and exhibit high yields due to the stability of intermediate enolates .
Spirocondensation Reactions
Spirocondensation between diexo-amide derivatives (e.g., 2-aminonorbornene carboxamides) and isatins under catalytic conditions (e.g., NH₄Cl, alum, or iodine) generates spiro[5,8-methanoquinazoline-2,3′-indoline]-2′,4-diones . Reaction conditions like solvent choice (ethanol, glycerol) and temperature (reflux at 78–100°C) significantly influence yield and selectivity .
Cyclization Pathways
The formation of spiro compounds often involves intramolecular cyclization via nucleophilic attack. For example, in three-component reactions, the amino group of isatin reacts with carbonyl groups to form cyclic intermediates, followed by elimination of water to yield the spiro structure .
Diastereoselectivity
Diastereoselectivity is influenced by reaction conditions. The use of oxalyl chloride in Staudinger ketene–imine cycloadditions reverses diastereoselectivity compared to traditional acyl chloride methods . Similarly, computational modeling suggests that the S-configuration of spiro-oxindole dihydroquinazolinones is critical for biological activity, guiding stereoselective synthesis .
Comparative Analysis of Reaction Conditions
Table 1 summarizes key parameters from studies on spiro compound synthesis:
Catalyst Efficiency
| Catalyst | Solvent | Time (h) | Yield (%) |
|---|---|---|---|
| NH₄Cl | 2M2B | 9 | 85 |
| Alum | EtOH | 5 | 78 |
| I₂ | EtOH | 14 | 75 |
Substrate Scope
Reactions tolerate diverse substituents on oxindole and isatin moieties, including methyl, fluoro, and bromo groups . For example, 5-(4-fluorophenyl)-1-methyl-spiro derivatives show improved solubility and metabolic stability .
Challenges and Innovations
-
Selectivity : Base-promoted reactions selectively form dispiroindoline derivatives by targeting specific carbonyl groups (e.g., benzoyl vs. dimedone moieties) .
-
Green Chemistry : On-water reactions improve efficiency and chemoselectivity, as seen in spiro[indoline-2,3′-hydropyridazine] synthesis .
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Flow Chemistry : Continuous flow systems with alum catalysts enable scalable production of spiroquinazolinones .
Scientific Research Applications
Biological Activities
The biological properties of spiro[1,2,3-trihydroquinazoline-2,3'-indoline]-4,12-dione derivatives have been extensively studied:
- Antimicrobial Activity : Compounds derived from spiro frameworks have demonstrated significant antimicrobial properties against various bacterial strains such as Staphylococcus aureus and Candida albicans. The minimum inhibitory concentration (MIC) values for some derivatives ranged from 375 to 3000 µg/mL .
- Anticancer Properties : Several studies indicate that spiro compounds exhibit antiproliferative effects against human cancer cell lines including MCF7 and HCT116. For instance, specific derivatives showed potency significantly higher than standard anticancer drugs like chloroquine .
- Antiviral Activity : The potential of these compounds in combating viral infections has also been explored. Certain derivatives have shown activity against SARS-CoV-2 by inhibiting viral replication mechanisms .
Case Study 1: Antimicrobial Efficacy
A recent study focused on synthesizing a series of spiro[indoline-3',2-quinazoline] derivatives and testing their antimicrobial activity. The most effective compounds were identified through MIC testing against multiple pathogens. The results confirmed that structural modifications significantly influence antimicrobial potency.
Case Study 2: Anticancer Activity
In another study investigating the anticancer properties of spiro compounds, a series of derivatives were tested against various cancer cell lines. Flow cytometry analysis indicated that these compounds induce apoptosis in cancer cells through multi-targeted mechanisms affecting EGFR and VEGFR pathways.
Summary Table of Applications
Mechanism of Action
The mechanism of action of spiro[1,2,3-trihydroquinazoline-2,3’-indoline]-4,12-dione involves its interaction with various molecular targets and pathways. It is known to inhibit certain enzymes and proteins, thereby affecting cellular processes. For instance, it can inhibit microtubule assembly, which is crucial for cell division, making it a potential anticancer agent .
Comparison with Similar Compounds
Key Properties and Activities :
- Antimicrobial Activity : Demonstrated significant efficacy against Enterococcus faecalis, Staphylococcus aureus, and Candida albicans, with MIC values ranging from 375–3000 µg/mL .
- Antioxidant Capacity : Moderate to good free radical scavenging activity in DPPH assays, comparable to ascorbic acid .
Comparison with Similar Compounds
Structural Comparison
Table 1: Structural Features of Spirocyclic Compounds
Structural Insights :
- The 1,2,4-triazolo-pyridazino-indole derivative exhibits a higher twist angle (12.65°) compared to its precursor (4.94–7.22°), enhancing π–π stacking interactions critical for DNA intercalation . In contrast, steric hindrance in the quinazoline-indoline spiro compound may optimize binding to protease active sites .
Pharmacological Activity Comparison
Key Findings :
- Antimicrobial Specificity: The quinazoline-indoline spiro compound shows broader-spectrum antimicrobial activity compared to triazolo-pyridazino-indole derivatives, which focus on anticancer targets .
- Mechanistic Divergence: While the quinazoline-indoline derivative targets proteases, the triazolo-pyridazino-indole compound binds DNA, and the pyrrolo-pyrrole spiro compound activates tumor suppressor TP53 .
Biological Activity
Spiro[1,2,3-trihydroquinazoline-2,3'-indoline]-4,12-dione is a complex heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological properties, and mechanisms of action of this compound based on diverse research findings.
Synthesis
The synthesis of this compound typically involves multi-step reactions that include cyclization and condensation processes. Various methods have been explored to enhance yield and selectivity. For instance, recent studies have utilized different catalysts and solvents to optimize the reaction conditions.
Key Synthetic Approaches
- One-Pot Reactions : This method has been shown to improve the efficiency of synthesizing spiro compounds by using oxalyl chloride for ketene generation at room temperature .
- Cycloaddition Reactions : The use of azomethine dipolar cycloaddition has been effective in producing spiro-indoline derivatives with high selectivity .
Biological Activity
The biological activity of this compound has been investigated in various studies, revealing its potential as an antimicrobial, antitumor, and antileukemic agent.
Antimicrobial Properties
Research indicates that derivatives of spiro compounds exhibit significant antimicrobial activity. For example:
- In Vitro Studies : Compounds derived from spiro[indoline-3-thiazolidine] demonstrated potent antimicrobial effects against a range of bacterial strains .
- Mechanism of Action : The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways.
Antitumor Activity
The antitumor potential of spiro derivatives has been highlighted in several studies:
- Cell Line Studies : Spiro[indoline-3-thiazolidine]-2,4-diones showed promising results in inhibiting the growth of cancer cell lines .
- Case Studies : Specific derivatives have been linked to apoptosis induction in cancer cells through various biochemical pathways.
Case Studies
- Antileukemic Activity : A study reported the synthesis and testing of spiro[indoline-3-thiazolidine]-2,4-diones against leukemia cell lines. The results indicated a significant reduction in cell viability at certain concentrations .
- Docking Studies : Computational studies have suggested that spiroquinazolinones can effectively inhibit SARS-CoV-2 main protease, indicating potential use in antiviral therapies .
Data Tables
| Compound | Biological Activity | IC50 Value (µM) | Mechanism |
|---|---|---|---|
| This compound | Antimicrobial | 15.5 | Membrane disruption |
| Spiro[indoline-3-thiazolidine]-2,4-dione | Antitumor | 12.0 | Apoptosis induction |
| Spiroquinazolinone | Antiviral (SARS-CoV-2) | 8.5 | Protease inhibition |
Q & A
Basic: What synthetic methodologies are effective for constructing the spiroquinazoline-indoline scaffold?
Answer:
The spiroquinazoline-indoline core is typically synthesized via multi-component reactions (MCRs) . Key approaches include:
- Three-component reactions using isatins, amines, and electron-deficient alkenes (e.g., trans-3-benzoylacrylic acid) under reflux conditions in ethanol, achieving 60-85% yields with high stereospecificity .
- Organocatalyzed annulations : DIOP catalysts enable enantioselective [3+2] cyclization of isatins with acetylenedicarboxylates, yielding spirooxindoles with up to 90% enantiomeric excess (ee) in THF at 0°C .
- One-pot protocols : Optimized in acetic acid at 80°C for 12 hours, these methods produce spiro derivatives with moderate yields (45-70%) and simplified purification .
Advanced: How can reaction conditions be tuned to improve enantioselectivity in asymmetric synthesis?
Answer:
Enantioselectivity is enhanced via:
- Chiral catalysts : DIOP or Cinchona alkaloids in polar aprotic solvents (e.g., DMF) at -20°C improve ee (85-95%) by stabilizing transition states .
- Solvent effects : Lowering solvent polarity (e.g., switching from MeCN to toluene) reduces racemization, favoring diastereomeric ratios up to 4:1 .
- Kinetic resolution : Chiral HPLC (Chiralpak IA column) resolves enantiomers with >99% ee for critical intermediates .
Basic: What spectroscopic and crystallographic techniques validate spirocyclic structures?
Answer:
- NMR : High-resolution - and -NMR (600 MHz) resolve diastereotopic protons (δ 4.2–5.1 ppm) and sp-hybridized carbons (δ 70–85 ppm) .
- X-ray crystallography : CCDC 843674 confirms spiro-conformation with a 87° dihedral angle between quinazoline and indoline planes .
- HRMS : ESI-TOF analysis verifies molecular ions (e.g., [M+H] at m/z 378.43) within 2 ppm error .
Advanced: What structural features influence biological activity in spiroquinazoline-indoline derivatives?
Answer:
Key structure-activity relationships (SAR) include:
- Electron-withdrawing substituents : A Cl group at C5 enhances NS4B inhibition (IC 0.8 μM vs. 8.2 μM for H) by increasing electrophilicity .
- Spiro-ring planarity : Torsion angles <15° (via X-ray) correlate with antiviral potency (EC 50 nM for dengue) .
- N-Alkylation : Methylation at N1 improves metabolic stability (t from 2.3 to 5.7 h in liver microsomes) .
Basic: What post-synthetic modifications expand functional diversity?
Answer:
- Diels-Alder reactions : Maleic anhydride at 110°C introduces fused rings (75% yield) .
- Buchwald-Hartwig amination : Pd(dba)/XPhos catalyzes aryl group installation (82% yield) .
- Acid-catalyzed etherification : Forms spiro-fused furans (HSO, 60°C, 68% yield) .
Advanced: How do substituent effects modulate photochemical properties?
Answer:
- Steric hindrance : Bulky groups at the oxazine 2′-position suppress charge-transfer (CT) intermediates, favoring persistent photochromic states (PMC) .
- Electronic effects : Electron-donating groups (e.g., -OCH) at C5 redshift PMC absorption (λ 580→620 nm) .
- Solvent polarity : Acetonitrile stabilizes CT species (lifetime 120 ns vs. 50 ns in toluene) .
Basic: What analytical workflows ensure purity in complex spirocyclic mixtures?
Answer:
- TLC monitoring : Hexane/EtOAc (3:1) resolves diastereomers (R 0.3 vs. 0.5) .
- Column chromatography : Silica gel (200–300 mesh) with gradient elution (CHCl/MeOH 95:5→90:10) isolates isomers .
- HPLC-MS : C18 columns (5 μm) with 0.1% formic acid/MeCN gradients quantify impurities (<0.5%) .
Advanced: How can computational methods guide spiroquinazoline-indoline design?
Answer:
- DFT calculations : Predict regioselectivity in MCRs (e.g., ΔΔG‡ <2 kcal/mol favors spiro over linear products) .
- Molecular docking : Glide SP scores (≤-8.0 kcal/mol) identify NS4B inhibitors with high binding affinity .
- MD simulations : Solvent-accessible surface area (SASA) analysis rationalizes metabolic stability trends .
Table 1: Representative Synthetic Yields and Conditions
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
